1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
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Overview
Description
1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of methoxyethyl and methoxyphenyl groups attached to the thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 2-methoxyethylamine with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of enzyme activity. This interaction is particularly significant in the inhibition of urease, where the thiourea moiety binds to the active site of the enzyme, preventing its catalytic function. Additionally, the methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3-phenylthiourea
- 1-(2-Methoxyethyl)-3-(4-methoxyphenyl)thiourea
- 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)thiourea
Uniqueness
1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both methoxyethyl and methoxyphenyl groups, which impart distinct chemical properties. These groups enhance the compound’s solubility, stability, and reactivity compared to other thioureas. The specific arrangement of these groups also contributes to its unique biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N2O2S |
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Molecular Weight |
268.38 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-16-10-9-15-13(18)14-8-7-11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3,(H2,14,15,18) |
InChI Key |
CHIMOAQCLNIXOV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)NCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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